8-(Trifluoromethyl)isoquinoline
Overview
Description
8-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids.
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to target protein tyrosine phosphatase 1b (ptb1b), a negative regulator of the insulin-signaling pathway .
Mode of Action
Isoquinoline derivatives, in general, are known to interact with their targets and cause changes that lead to unique bioactivities .
Biochemical Pathways
Isoquinoline derivatives are known to impact various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group may influence the compound’s pharmacokinetic properties .
Result of Action
Isoquinoline derivatives are known to exhibit various bioactivities, which can lead to unique molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like this compound, is known to be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinoline can be achieved through several methods:
Direct Introduction of Trifluoromethyl Group: This involves the direct fluorination of isoquinoline using reagents such as Togni reagent, catalyzed by copper (II) triflate.
Cyclization Reactions: The construction of the isoquinoline ring system can be achieved via cyclization of precursors bearing pre-fluorinated benzene rings.
Cross-Coupling Reactions: Utilizing Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the trifluoromethyl group onto the isoquinoline ring.
Industrial Production Methods: Industrial production methods often involve large-scale cyclization and cross-coupling reactions, optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures the efficient synthesis of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be displaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities but different substitution patterns.
6-Trifluoromethylquinoline: A structural isomer with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness: 8-(Trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYLIBODFBDRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303459 | |
Record name | 8-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120568-10-7 | |
Record name | 8-(Trifluoromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120568-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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